molecular formula C6H9N2O3P B3059334 (4-hydrazinylphenyl)phosphonic acid CAS No. 98197-04-7

(4-hydrazinylphenyl)phosphonic acid

Cat. No.: B3059334
CAS No.: 98197-04-7
M. Wt: 188.12 g/mol
InChI Key: KENFTUFPCZFECE-UHFFFAOYSA-N
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Description

(4-Hydrazinylphenyl)phosphonic acid is a chemical compound characterized by the presence of a hydrazine group (-NH-NH2) attached to a phenyl ring, which is further bonded to a phosphonic acid group (-PO3H2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydrazinylphenyl)phosphonic acid typically involves the reaction of 4-nitrophenylphosphonic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the nitro group is reduced to a hydrazine group. The general reaction scheme is as follows:

    Starting Material: 4-nitrophenylphosphonic acid

    Reagent: Hydrazine hydrate

    Conditions: Reflux

The reaction proceeds with the reduction of the nitro group to form the hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Hydrazinylphenyl)phosphonic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form different oxidation states, such as azo or azoxy compounds.

    Reduction: Further reduction of the hydrazine group can lead to the formation of amines.

    Substitution: The hydrazine group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to azo compounds, while reduction can yield amines.

Scientific Research Applications

(4-Hydrazinylphenyl)phosphonic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential drug candidate.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-hydrazinylphenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The phosphonic acid group can also participate in coordination with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminophenyl)phosphonic acid: Similar structure but with an amino group instead of a hydrazine group.

    (4-Nitrophenyl)phosphonic acid: Precursor to (4-hydrazinylphenyl)phosphonic acid with a nitro group.

    (4-Hydroxyphenyl)phosphonic acid: Contains a hydroxyl group instead of a hydrazine group.

Uniqueness

This compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-hydrazinylphenyl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2O3P/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENFTUFPCZFECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40243510
Record name Phosphonic acid, (p-hydrazinophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98197-04-7
Record name Phosphonic acid, (p-hydrazinophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098197047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, (p-hydrazinophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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